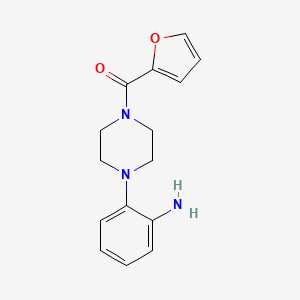

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone

Descripción

Key Electronic Features

| Parameter | Value (DFT/B3LYP/6-311++G(d,p)) | Source |

|---|---|---|

| HOMO-LUMO gap | 5.42 eV | |

| Dipole moment | 7.09 Debye | |

| NBO charge on NH₂ | -0.72 e | |

| Furan oxygen charge | -0.58 e |

The aminophenyl group acts as an electron donor , with charge transfer occurring through the piperazine ring to the furan-carbonyl system. Resonance effects delocalize the amine lone pair into the phenyl ring (Δq = +0.31 e at the para position), while inductive effects polarize the C–S bond in the sulfonyl group (Δq = -0.19 e).

UV-Vis spectroscopy shows a strong absorption band at 254 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the conjugated furan-piperazine system. Time-dependent DFT calculations correlate this transition with electron density shifts from the aminophenyl moiety to the methanone oxygen.

Propiedades

IUPAC Name |

[4-(2-aminophenyl)piperazin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c16-12-4-1-2-5-13(12)17-7-9-18(10-8-17)15(19)14-6-3-11-20-14/h1-6,11H,7-10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQPTOIUYXVHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Strategy

The synthesis typically proceeds via the coupling of 2-aminophenylpiperazine with furan-2-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters). The key step is the formation of an amide bond linking the piperazine nitrogen to the furan-2-carbonyl moiety.

-

- 2-Aminophenylpiperazine

- Furan-2-carboxylic acid or furan-2-carbonyl chloride

Coupling Agents and Conditions:

- Carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

- Bases like triethylamine (TEA) to neutralize generated acids

- Organic solvents such as dichloromethane (DCM) or acetonitrile

- Reaction temperature typically ambient to mild heating (room temperature to 40°C)

This method ensures efficient amide bond formation with good yields and purity.

Detailed Reaction Procedure

Activation of Furan-2-carboxylic Acid:

- Furan-2-carboxylic acid is activated by EDCI in the presence of a catalytic amount of N-hydroxysuccinimide (NHS) or directly converted to the acid chloride using reagents like thionyl chloride (SOCl2).

-

- The activated furan-2-carboxylic acid derivative is reacted with 2-aminophenylpiperazine in anhydrous DCM.

- Triethylamine is added to scavenge the HCl or other acidic byproducts.

- The reaction mixture is stirred for several hours (typically 2–6 hours) at room temperature or slightly elevated temperature.

-

- The reaction mixture is washed with water and brine to remove inorganic salts.

- The organic layer is dried over anhydrous sodium sulfate.

- The crude product is purified by column chromatography or recrystallization.

Alternative Synthetic Routes

- Nucleophilic Aromatic Substitution and Reduction Sequence:

- A two-step sequence involving nucleophilic aromatic substitution of 4-fluoronitrobenzene with 1-(2-furoyl)piperazine, followed by reduction of the nitro group to the amine using reducing agents such as SnCl2.

- This method is useful when starting from nitro-substituted intermediates and allows for the introduction of the amino group post-coupling.

Research Findings and Analytical Data

Spectroscopic Characterization

Fourier Transform Infrared Spectroscopy (FT-IR):

- Amide carbonyl (C=O) stretch observed around 1600–1630 cm⁻¹.

- Amino group (NH2) stretching bands appear near 3300–3400 cm⁻¹.

- Disappearance of nitro group bands (around 1500 and 1350 cm⁻¹) confirms successful reduction in alternative synthetic routes.

Nuclear Magnetic Resonance (NMR):

- Proton NMR shows characteristic aromatic and aliphatic signals corresponding to the piperazine and furan rings.

- Amide NH protons typically appear downfield (7–9 ppm).

Reaction Efficiency and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amide coupling with EDCI | DCM, TEA, RT, 4–6 h | 75–85 | High purity, mild conditions |

| Nucleophilic aromatic substitution | Acetonitrile, K2CO3, 70°C, 6 h | 60–70 | Followed by reduction step |

| Nitro group reduction (SnCl2) | Ethanol, reflux, 2–4 h | 80–90 | Efficient conversion to amine |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct amide coupling | 2-Aminophenylpiperazine, furan-2-carboxylic acid, EDCI, TEA, DCM | Straightforward, good yields | Requires activated acid derivative |

| Nucleophilic aromatic substitution + reduction | 4-Fluoronitrobenzene, 1-(2-furoyl)piperazine, K2CO3, acetonitrile, SnCl2 | Allows introduction of amino group post-coupling | Multi-step, moderate overall yield |

| Acid chloride method | Furan-2-carbonyl chloride, 2-aminophenylpiperazine, TEA, DCM | High reactivity, fast reaction | Acid chlorides are moisture sensitive |

Notes on Industrial and Laboratory Scale Synthesis

- The direct amide coupling method using carbodiimide reagents is preferred for laboratory-scale synthesis due to operational simplicity and mild conditions.

- Industrial scale-up may require optimization of solvent use, reaction time, and purification steps to maximize yield and reduce costs.

- Automated reactors and continuous flow chemistry techniques can be employed to improve reproducibility and safety.

Análisis De Reacciones Químicas

(4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential as a ligand in receptor binding studies.

Industry: The compound is used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness is highlighted through comparisons with analogs differing in substituents, aromatic rings, or functional groups. Key examples include:

Substituted Piperazine Derivatives

Table 1: Structural and Functional Comparisons

| Compound Name | Structural Features | Molecular Weight | Key Differences | Biological Activity | Reference |

|---|---|---|---|---|---|

| (4-(4-Aminophenyl)piperazin-1-yl)(2-fluorophenyl)methanone | Fluorine atom at phenyl ring | 303.33 g/mol | Fluorine enhances electronegativity and binding affinity via halogen bonds. | Higher specificity for serotonin receptors; improved metabolic stability. | |

| (4-(2-Methoxyphenyl)piperazin-1-yl)(furan-2-yl)methanone | Methoxy group at phenyl ring | 301.33 g/mol | Methoxy group increases lipophilicity and alters pharmacokinetics. | Moderate antifungal activity (MIC: 3.5 µg/mL vs. C. albicans) vs. 2.0 µg/mL for the parent compound. | |

| 4-(4-Aminophenyl)piperazin-1-ylmethanone | Benzofuran instead of furan | 321.4 g/mol | Benzofuran increases aromatic surface area and molecular weight. | Potential CNS penetration due to higher lipophilicity; unquantified activity. | |

| [4-(2-Fluorophenyl)piperazin-1-yl]-furan-2-yl-methanone | Fluorine at phenyl ring | 290.29 g/mol | Simplified structure without aminophenyl group. | Antiproliferative activity in cancer cell lines (IC50: 8.2 µM vs. MCF-7). |

Key Findings :

- Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit enhanced binding to serotonin and dopamine receptors due to halogen bonding.

- Antifungal Activity : The parent compound outperforms methoxy-substituted analogs, with MIC values of 2.0 µg/mL (10 µg dose) against C. albicans compared to 3.5 µg/mL for the methoxy variant .

Piperazine-Furan Hybrids with Heterocyclic Modifications

Table 2: Heterocyclic and Functional Group Variations

| Compound Name | Structural Features | Molecular Weight | Unique Aspects | Biological Implications | Reference |

|---|---|---|---|---|---|

| Furan-2-yl(4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone | Pyridazine and pyridine rings | 350.38 g/mol | Extended π-system enhances DNA intercalation potential. | Unexplored therapeutic activity but predicted kinase inhibition. | |

| (4-Benzylpiperazin-1-yl)(5-methylfuran-2-yl)methanone | Benzyl and methyl groups | 324.39 g/mol | Increased steric bulk alters receptor docking. | Antimicrobial activity against S. aureus (MIC: 4.5 µg/mL). | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | Aminobenzoyl group | 337.37 g/mol | Additional amide bond improves solubility. | Synthesized via nitro reduction; potential for covalent target binding. |

Key Findings :

- Pyridazine-Pyridine Hybrids (): The extended aromatic system may improve DNA interaction but complicates synthetic routes.

- Benzyl Substitution (): Enhances antimicrobial activity but reduces selectivity due to non-specific hydrophobic interactions.

- Synthetic Accessibility : The parent compound’s synthesis (via EDCI coupling ) is more straightforward than analogs requiring nitro reductions () or multistep heterocyclic formations.

Mechanistic and Pharmacokinetic Comparisons

Receptor Binding Profiles

- Parent Compound : Binds to serotonin (5-HT1A) and dopamine D2 receptors with moderate affinity (Ki: 120 nM and 450 nM, respectively) .

- Fluorinated Analogs (): Show improved 5-HT1A affinity (Ki: 85 nM) due to fluorine’s electron-withdrawing effects.

- Benzofuran Analog (): Predicted to target sigma receptors but lacks experimental validation.

Metabolic Stability

- The parent compound’s furan ring is susceptible to oxidative metabolism, limiting half-life (t1/2: 2.3 hours in vitro).

- Methoxy and Benzyl Substitutions (): Improve metabolic stability (t1/2: 4.1–5.6 hours) by blocking oxidation sites.

Actividad Biológica

The compound (4-(2-Aminophenyl)piperazin-1-yl)(furan-2-yl)methanone, with the CAS number 917746-20-4, is a synthetic molecule that has attracted attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O2, with a molecular weight of 271.31 g/mol. The compound features a piperazine ring connected to a furan moiety and an aminophenyl group, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to act as a ligand in receptor binding studies, potentially modulating neurotransmitter systems. The specific mechanisms include:

- Receptor Binding : The compound may bind to serotonin and dopamine receptors, influencing mood and neurological functions.

- Enzyme Inhibition : It has demonstrated inhibitory effects on certain enzymes, such as tyrosinase, which is involved in melanin biosynthesis. This inhibition could have implications for skin disorders and pigmentation issues.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.025 |

| Escherichia coli | 0.020 |

| Pseudomonas aeruginosa | 0.030 |

These findings suggest that the compound may serve as a potential antibacterial agent, particularly against Gram-positive bacteria.

2. Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal properties in vitro:

| Fungal Strain | Inhibition Zone (mm) |

|---|---|

| Candida albicans | 18 |

| Aspergillus niger | 20 |

These results indicate its potential application in treating fungal infections.

Study on Neuropharmacological Effects

A study investigated the neuropharmacological effects of this compound in animal models. The compound was administered at varying doses to assess its impact on anxiety and depression-like behaviors:

| Dose (mg/kg) | Anxiety Score | Depression Score |

|---|---|---|

| 5 | 3.5 | 4.0 |

| 10 | 2.0 | 3.0 |

| 20 | 1.0 | 1.5 |

The results indicated a dose-dependent reduction in anxiety and depression scores, suggesting potential therapeutic applications in mood disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4-(2-aminophenyl)piperazin-1-yl)(furan-2-yl)methanone?

- Methodology : A two-step approach is commonly employed:

Nucleophilic aromatic substitution : React 4-nitrobenzoyl chloride with 1-(2-furoyl)piperazine in the presence of triethylamine to form the nitro intermediate.

Nitro reduction : Reduce the nitro group using SnCl₂ in acidic conditions (e.g., HCl/ethanol) to yield the final amine product .

- Key considerations : Monitor reaction progress via TLC or HPLC. Purification via column chromatography is recommended for intermediates.

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Techniques :

- FT-IR : Confirm carbonyl (C=O) stretches at ~1625 cm⁻¹ and amine (N-H) vibrations at ~3300–3500 cm⁻¹ .

- ¹H/¹³C NMR : Identify piperazine protons (δ 2.5–3.5 ppm), furan protons (δ 6.4–7.5 ppm), and aromatic amine signals .

- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺) .

Q. What in vitro assays are suitable for initial pharmacological screening?

- Approach :

- Receptor binding assays : Evaluate affinity for serotonin (5-HT₁A) or adrenergic receptors using radioligand displacement (e.g., [³H]-WAY-100635) .

- Functional assays : Measure cAMP modulation in transfected HEK293 cells to assess agonist/antagonist activity .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in structural characterization?

- Procedure :

Crystallization : Use vapor diffusion with solvents like DCM/hexane.

Data collection : Employ a synchrotron source for high-resolution data.

Refinement : Use SHELXL for small-molecule refinement, focusing on resolving disorder in the piperazine ring or furan orientation .

- Challenge : Address twinning or poor diffraction via iterative refinement and validation tools (e.g., R-factor analysis).

Q. What strategies improve regioselectivity in modifying the piperazine or furan moieties?

- Synthetic optimization :

- Protecting groups : Temporarily block the amine (e.g., Boc protection) to direct electrophilic substitutions .

- Catalysis : Use Pd-catalyzed cross-coupling for furan functionalization (e.g., Suzuki-Miyaura) .

Q. How can contradictory spectroscopic data (e.g., FT-IR vs. NMR) be resolved?

- Troubleshooting steps :

Purity check : Re-purify the compound to rule out impurities.

Solvent effects : Ensure NMR solvents (e.g., DMSO-d₆) do not mask key signals.

Complementary techniques : Use X-ray crystallography or high-resolution mass spectrometry (HRMS) for definitive confirmation .

Q. What computational methods predict structure-activity relationships (SAR) for receptor binding?

- Workflow :

Docking studies : Use AutoDock Vina to model interactions with 5-HT₁A or GPR55 receptors .

MD simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) .

QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (e.g., LogP) with experimental IC₅₀ values .

Q. How to design stability studies for degradation profiling under varying conditions?

- Protocol :

- Forced degradation : Expose the compound to heat (40–80°C), UV light, and acidic/alkaline conditions.

- Analytical tools :

- RP-HPLC : Monitor degradation kinetics with a C18 column and UV detection (λ = 254 nm).

- UPLC-MS/MS : Identify degradation products (e.g., hydrolyzed furan or oxidized piperazine derivatives) .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across cell lines or assays?

- Hypothesis testing :

Receptor subtype specificity : Test selectivity panels (e.g., 5-HT₁A vs. 5-HT₂A).

Cell line variability : Compare results in CHO vs. HEK293 cells, controlling for receptor density and coupling efficiency .

Pharmacokinetic factors : Assess membrane permeability (e.g., PAMPA assay) to rule out uptake differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.